molecular formula C14H18N2O4 B076199 Diethyl (6-methyl-2-pyridylaminomethylene)malonate CAS No. 13250-95-8

Diethyl (6-methyl-2-pyridylaminomethylene)malonate

Cat. No. B076199
M. Wt: 278.3 g/mol
InChI Key: IAXFBMUDERBERN-UHFFFAOYSA-N
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Patent
US07470705B2

Procedure details

Add diethyl ethoxymethylenemalonate (10.0 ml, 55.0 mmol) to a solution of 6-methyl-pyridin-2-ylamine (5.41 g, 50.0 mmol) in toluene (100 ml). Heat the mixture under reflux overnight. Evaporate the solvent in vacuo to provide 2-[(6-methyl-pyridin-2-ylamino)-methylene]-malonic acid diethyl ester (14.8 g) as a white solid. MS (ES+): 279 (M+H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4]=[C:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.[CH3:16][C:17]1[N:22]=[C:21]([NH2:23])[CH:20]=[CH:19][CH:18]=1>C1(C)C=CC=CC=1>[CH2:14]([O:13][C:11](=[O:12])[C:5](=[CH:4][NH:23][C:21]1[CH:20]=[CH:19][CH:18]=[C:17]([CH3:16])[N:22]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:15]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
5.41 g
Type
reactant
Smiles
CC1=CC=CC(=N1)N
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)=CNC1=NC(=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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